molecular formula C12H20N2O2 B1604635 Decamethylene diisocyanate CAS No. 4538-39-0

Decamethylene diisocyanate

Cat. No. B1604635
Key on ui cas rn: 4538-39-0
M. Wt: 224.3 g/mol
InChI Key: VNMOIBZLSJDQEO-UHFFFAOYSA-N
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Patent
US06512039B1

Procedure details

Examples of suitable polyisocyanates as such or employed to make other polyisocyanates adducts or prepolymers include, but are not limited to, 1,4-diisocyanatobutane, 1,5-diisocyanato-2,2-dimethylpentane, 2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane, 1,10-diisocyanatodecane, 4,4′-diisocyanatodicyclohexylmethane, 1,6-hexamethylene diisocyanate, 1,12-dodecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and/or 1,4-diisocyanate, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethyl cyclohexane (isophorone or IPDI), 2,4- and/or 2,6-hexahydrotoluylene diisocyanate, hexahydro-1,3- and/or 1,4-phenylene diisocyanate, perhydro-2,4′- and/or -4,4′diphenylmethane diisocyanate, 1,3- and/or 1,4-phenylene diisocyanate, 2,4- and/or 2,6-toluylene diisocyanate, diphenyl methane-2,4′- and/or -4,4′-diisocyanate, naphthalene-1,5-diisocyanate, triphenyl methane-4,4′4″-triisocyanate and polyphenyl polymethylene polyisocyanates obtained by phosgenating-aniline/formaldehyde condensation products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
N(CCCCN=C=O)=C=O.N(CC(C)(C)CCCN=C=O)=C=O.N(CCCCCCCCCCN=C=O)=C=O.[CH2:40]1[CH:45]([CH2:46][CH:47]2[CH2:52][CH2:51][CH:50]([N:53]=[C:54]=[O:55])[CH2:49][CH2:48]2)[CH2:44][CH2:43][CH:42]([N:56]=[C:57]=[O:58])[CH2:41]1.C(CCN=C=O)CCCN=C=O.N(C1CC(C)(CN=C=O)CC(C)(C)C1)=C=O.[C:87]1([N:96]=[C:97]=[O:98])[CH:92]=[CH:91][C:90]([N:93]=[C:94]=[O:95])=[CH:89][CH:88]=1>>[CH:44]1[C:45]([CH2:46][C:47]2[CH:52]=[CH:51][C:50]([N:53]=[C:54]=[O:55])=[CH:49][CH:48]=2)=[CH:40][CH:41]=[C:42]([N:56]=[C:57]=[O:58])[CH:43]=1.[C:87]1([N:96]=[C:97]=[O:98])[CH:88]=[CH:89][C:90]([N:93]=[C:94]=[O:95])=[CH:91][CH:92]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O
Step Two
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1CC(CC(C1)(CN=C=O)C)(C)C
Step Seven
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O
Step Nine
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CCCCN=C=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CC(CCCN=C=O)(C)C
Step Thirteen
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CCCCCCCCCCN=C=O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Name
Type
product
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06512039B1

Procedure details

Examples of suitable polyisocyanates as such or employed to make other polyisocyanates adducts or prepolymers include, but are not limited to, 1,4-diisocyanatobutane, 1,5-diisocyanato-2,2-dimethylpentane, 2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane, 1,10-diisocyanatodecane, 4,4′-diisocyanatodicyclohexylmethane, 1,6-hexamethylene diisocyanate, 1,12-dodecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and/or 1,4-diisocyanate, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethyl cyclohexane (isophorone or IPDI), 2,4- and/or 2,6-hexahydrotoluylene diisocyanate, hexahydro-1,3- and/or 1,4-phenylene diisocyanate, perhydro-2,4′- and/or -4,4′diphenylmethane diisocyanate, 1,3- and/or 1,4-phenylene diisocyanate, 2,4- and/or 2,6-toluylene diisocyanate, diphenyl methane-2,4′- and/or -4,4′-diisocyanate, naphthalene-1,5-diisocyanate, triphenyl methane-4,4′4″-triisocyanate and polyphenyl polymethylene polyisocyanates obtained by phosgenating-aniline/formaldehyde condensation products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
N(CCCCN=C=O)=C=O.N(CC(C)(C)CCCN=C=O)=C=O.N(CCCCCCCCCCN=C=O)=C=O.[CH2:40]1[CH:45]([CH2:46][CH:47]2[CH2:52][CH2:51][CH:50]([N:53]=[C:54]=[O:55])[CH2:49][CH2:48]2)[CH2:44][CH2:43][CH:42]([N:56]=[C:57]=[O:58])[CH2:41]1.C(CCN=C=O)CCCN=C=O.N(C1CC(C)(CN=C=O)CC(C)(C)C1)=C=O.[C:87]1([N:96]=[C:97]=[O:98])[CH:92]=[CH:91][C:90]([N:93]=[C:94]=[O:95])=[CH:89][CH:88]=1>>[CH:44]1[C:45]([CH2:46][C:47]2[CH:52]=[CH:51][C:50]([N:53]=[C:54]=[O:55])=[CH:49][CH:48]=2)=[CH:40][CH:41]=[C:42]([N:56]=[C:57]=[O:58])[CH:43]=1.[C:87]1([N:96]=[C:97]=[O:98])[CH:88]=[CH:89][C:90]([N:93]=[C:94]=[O:95])=[CH:91][CH:92]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O
Step Two
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1CC(CC(C1)(CN=C=O)C)(C)C
Step Seven
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O
Step Nine
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CCCCN=C=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CC(CCCN=C=O)(C)C
Step Thirteen
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CCCCCCCCCCN=C=O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Name
Type
product
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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